molecular formula C20H22BrN3O4S B12474782 1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

Cat. No.: B12474782
M. Wt: 480.4 g/mol
InChI Key: COAJCUNRVNBWIO-UHFFFAOYSA-N
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Description

1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C21H24BrN3O4S . This compound is characterized by the presence of a bromophenyl group, a phenylsulfonyl group, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and phenylsulfonyl intermediates. These intermediates are then reacted with glycine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include bromine, sulfonyl chlorides, and piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H22BrN3O4S

Molecular Weight

480.4 g/mol

IUPAC Name

1-[2-[N-(benzenesulfonyl)-4-bromoanilino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22BrN3O4S/c21-16-6-8-17(9-7-16)24(29(27,28)18-4-2-1-3-5-18)14-19(25)23-12-10-15(11-13-23)20(22)26/h1-9,15H,10-14H2,(H2,22,26)

InChI Key

COAJCUNRVNBWIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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